

Technical Guide: 4-Bromo-2-fluorobenzyl Alcohol in Drug Discovery and Development

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Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzyl alcohol

Cat. No.: B061991

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This technical guide provides an in-depth overview of **4-Bromo-2-fluorobenzyl alcohol**, a key building block in modern medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its chemical properties, synthesis protocols, and its role as a vital intermediate in the creation of novel therapeutics.

Core Properties and Specifications

4-Bromo-2-fluorobenzyl alcohol is a halogenated aromatic compound valued for its utility in organic synthesis. The presence of both bromine and fluorine substituents allows for regioselective reactions, making it a versatile precursor for complex molecular architectures.^[1]

Physicochemical Data

Property	Value	Reference
Molecular Weight	205.02 g/mol	[2]
Molecular Formula	C ₇ H ₆ BrFO	[2]
CAS Number	188582-62-9	[2]
Appearance	White to pale cream or light yellow crystals/powder	[1][3]
Melting Point	30-35 °C	[2]
Purity (Assay)	≥96.0% - 97%	[3]
Flash Point	> 110 °C (>230 °F) - closed cup	[2]

Spectroscopic and Structural Identifiers

Identifier	Value	Reference
SMILES	<chem>OCc1ccc(Br)cc1F</chem>	[2]
InChI	1S/C7H6BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2	[2]
InChI Key	BWBJZMQPVBWEJU-UHFFFAOYSA-N	[2]

Role in Pharmaceutical Synthesis

4-Bromo-2-fluorobenzyl alcohol serves as a crucial intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] Its structure is a key component in the development of biologically active molecules, with applications in creating novel compounds exhibiting significant antimicrobial and anti-inflammatory properties. The fluorinated nature of the molecule can enhance the biological activity and pharmacokinetic properties of the final drug product.[4][5]

Experimental Protocol: Synthesis of 4-Bromo-2-fluorobenzyl Alcohol

The following protocol details a common laboratory-scale synthesis of **4-Bromo-2-fluorobenzyl alcohol** via the reduction of 4-bromo-2-fluorobenzoic acid.^[6]

Materials and Reagents:

- 4-bromo-2-fluorobenzoic acid
- Borane (BH₃) 1.0 M solution in Tetrahydrofuran (THF)
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- 1 N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

- **Reaction Setup:** To a solution of 4-bromo-2-fluorobenzoic acid (e.g., 15 g, 68.5 mmol) in anhydrous THF (250 mL) in a reaction flask, cool the mixture to 0 °C using an ice bath.
- **Reduction:** Add borane solution (1.0 M in THF, e.g., 140 mL, 140 mmol) dropwise to the cooled solution. After the addition is complete, heat the solution and stir at 85 °C overnight.
- **Quenching:** After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of methanol, followed by 1 N HCl. Stir the mixture at room temperature for an additional 2 hours.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate.

- Washing: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.
- Purification: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude product by column chromatography to obtain pure **4-bromo-2-fluorobenzyl alcohol**.

The expected yield for this synthesis is approximately 86%.^[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **4-Bromo-2-fluorobenzyl alcohol** from its corresponding benzoic acid precursor.



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